molecular formula C14H15Cl2N5O5S B10939216 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B10939216
M. Wt: 436.3 g/mol
InChI Key: OFAJOUVHQZFZLF-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, dimethylamino, sulfonyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Nitration: Introduction of the nitro group onto the pyrazole ring.

    Chlorination: Chlorination of the benzamide core to introduce chloro substituents.

    Sulfonylation: Introduction of the sulfonyl group through sulfonylation reactions.

    Amination: Introduction of the dimethylamino group through amination reactions.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and sulfonyl chlorides for sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro groups can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of chloro groups can yield various substituted benzamides.

Scientific Research Applications

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical

Properties

Molecular Formula

C14H15Cl2N5O5S

Molecular Weight

436.3 g/mol

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C14H15Cl2N5O5S/c1-19(2)27(25,26)13-5-10(11(15)6-12(13)16)14(22)17-3-4-20-8-9(7-18-20)21(23)24/h5-8H,3-4H2,1-2H3,(H,17,22)

InChI Key

OFAJOUVHQZFZLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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